molecular formula C12H12N2 B8673576 1-methyl-5-(2-phenylethenyl)-1H-pyrazole CAS No. 74771-40-7

1-methyl-5-(2-phenylethenyl)-1H-pyrazole

Cat. No.: B8673576
CAS No.: 74771-40-7
M. Wt: 184.24 g/mol
InChI Key: AKWFQHRZPGKCGH-UHFFFAOYSA-N
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Description

1-methyl-5-(2-phenylethenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

74771-40-7

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

1-methyl-5-(2-phenylethenyl)pyrazole

InChI

InChI=1S/C12H12N2/c1-14-12(9-10-13-14)8-7-11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

AKWFQHRZPGKCGH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C=CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a mixture of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.50 g), β-bromostyrene (1.45 g), bis(triphenylphosphine)palladium(II) dichloride (506 mg), potassium carbonate (1.30 g), ethanol (3.8 mL) and dimethylformamide (7.5 mL) was stirred at 75° C. for 6 hours. Thereafter, 13-bromostyrene (1.45 g) was further added to the reaction solution, and the obtained solution was then stirred at 75° C. for 4 hours. Subsequently, the reaction solution was diluted with ethyl acetate, and was then washed with water. The organic layer was dried over anhydrous magnesium sulfate, and was then concentrated under a reduced pressure. The residue was purified by column chromatography (silica gel 60N, hexane:ethyl acetate=4:1 to 3:1), so as to obtain the title compound (990 mg) in the form of a light yellow solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
506 mg
Type
catalyst
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
13-bromostyrene
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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